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Abstract
This technical guide provides an in-depth analysis of the core physicochemical properties of

2,2'-Bisphenol F (2,2'-BPF), a significant isomer of the bisphenol F family. While often

overshadowed by its 4,4'- counterpart, understanding the distinct characteristics of the 2,2'-

isomer (CAS No. 2467-02-9) is critical for researchers, chemists, and drug development

professionals. This document moves beyond a simple tabulation of data, offering insights into

the structural rationale for its observed properties, detailed experimental protocols for their

validation, and a discussion of their implications in material science and toxicology. The guide

is structured to provide both foundational knowledge and practical, field-proven methodologies,

ensuring scientific integrity and empowering researchers in their application of this compound.

Introduction to 2,2'-Bisphenol F: The Ortho Isomer
Bisphenol F (BPF) refers to a family of isomers of dihydroxydiphenylmethane. While the term

"Bisphenol F" is often used generically, it typically implies the 4,4'-isomer, which is the most

common in industrial applications like the manufacturing of epoxy resins and polycarbonates[1]

[2]. However, the positional isomerism of the hydroxyl groups on the phenyl rings significantly

influences the molecule's spatial arrangement, reactivity, and biological interactions.

This guide focuses specifically on 2,2'-Bisphenol F, also known as 2,2'-methylenediphenol. In
this molecule, the hydroxyl groups are positioned ortho to the methylene bridge. This ortho-

ortho configuration imparts unique steric and electronic properties that differentiate it from the

4,4'- (para-para) and 2,4'- (ortho-para) isomers. For scientists in drug development and
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toxicology, understanding these nuances is paramount, as seemingly minor structural shifts can

lead to profound differences in receptor binding, metabolic pathways, and endocrine-disrupting

potential[3]. This document serves as a foundational resource for harnessing or mitigating the

effects of 2,2'-BPF through a detailed exploration of its physicochemical nature.

Molecular Structure and Identification
A precise understanding of a molecule's identity is the bedrock of any scientific investigation.

The structural arrangement and standard identifiers for 2,2'-Bisphenol F are outlined below.

Chemical Structure
The structure of 2,2'-BPF consists of two phenol rings linked by a methylene (-CH₂-) bridge,

with the hydroxyl (-OH) groups located at the 2 and 2' positions (ortho to the bridge). This

arrangement allows for potential intramolecular hydrogen bonding between the hydroxyl groups

and influences the molecule's conformation and reactivity.

Chemical Identifiers
For unambiguous identification, a comprehensive list of chemical identifiers is essential. The

following table summarizes the key identifiers for 2,2'-Bisphenol F.

Identifier Value Source

CAS Number 2467-02-9 [1][4][5]

IUPAC Name
2-[(2-

hydroxyphenyl)methyl]phenol
[5][6]

Synonyms
2,2'-Methylenediphenol, Bis(2-

hydroxyphenyl)methane
[1][4][6]

Molecular Formula C₁₃H₁₂O₂ [1][5][7]

Molecular Weight 200.23 g/mol [1][5][7]

SMILES Oc1ccccc1Cc2ccccc2O [5]

InChI Key
MQCPOLNSJCWPGT-

UHFFFAOYSA-N
[6]
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Core Physicochemical Properties
The physical and chemical properties of 2,2'-BPF dictate its behavior in various systems, from

reaction kinetics to biological absorption. This section details these core properties, presenting

both experimental and predicted data.

Data Summary Table
The following table provides a consolidated view of the key physicochemical properties of 2,2'-

Bisphenol F. It is critical to distinguish between experimentally determined values and

computationally predicted values, as the latter provide useful estimates but lack empirical

validation.

Property Value Type Source

Physical State

White to off-white

solid; peach-colored

powder or chunks

Experimental [1][3]

Melting Point 113-118 °C Experimental [1][3][6][8]

Boiling Point
363-365 °C (at 758

Torr)
Experimental [1][6]

Solubility

Slightly soluble in

Chloroform, DMSO,

Methanol

Experimental [1][3]

Water: 408.1 mg/L (at

25 °C)
Estimated [9]

Density 1.208 ± 0.06 g/cm³ Predicted [1][6][8]

pKa 9.81 ± 0.30 Predicted [1][7]

LogP (Octanol/Water) 3.1 Predicted (XLogP3) [6]

Discussion of Properties
Melting and Boiling Points: The relatively high melting point of 113-118 °C is indicative of a

stable crystalline solid structure, influenced by intermolecular hydrogen bonding between the
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phenolic hydroxyl groups of adjacent molecules.[1][3][6][8] The high boiling point further

confirms strong intermolecular forces that require significant energy to overcome.[1][6]

Solubility Profile: The principle of "like dissolves like" is evident in the solubility of 2,2'-BPF.

The two phenolic hydroxyl groups impart polarity, allowing for slight solubility in polar organic

solvents like methanol and DMSO.[1][3] Conversely, the two phenyl rings and the methylene

bridge create a significant nonpolar character, limiting its solubility in water.[9] This

amphiphilic nature is critical for predicting its environmental fate and its ability to cross

biological membranes.

Acidity (pKa): The predicted pKa of ~9.8 suggests that 2,2'-BPF is a weak acid, characteristic

of phenols.[1][7] The hydroxyl protons can dissociate, particularly in basic environments. This

property is crucial for understanding its reactivity, its potential to act as a proton donor in

biological systems, and for developing analytical methods, as its charge state will be pH-

dependent. For comparison, the experimental pKa values for the 4,4'-BPF isomer are

reported as 9.8 and 10.5.[10]

Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) of 3.1 indicates

that 2,2'-BPF is significantly more soluble in a nonpolar solvent (octanol) than in a polar

solvent (water).[6] A LogP value greater than 0 signifies a preference for lipid environments.

This high lipophilicity is a key predictor for bioaccumulation in fatty tissues and suggests a

high potential for absorption and distribution in biological systems, a critical parameter for

toxicological and pharmacokinetic studies.

Spectroscopic Profile
While specific, peer-reviewed spectra for 2,2'-BPF are not widely published, its characteristic

structural features allow for a reliable prediction of its spectral profile based on data from

analogous compounds like 4,4'-BPF and Bisphenol A (BPA).

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the aromatic protons on the phenyl rings, a characteristic singlet for the two methylene

bridge protons (-CH₂-), and a signal for the acidic hydroxyl protons (-OH). The aromatic

region would be complex due to the ortho substitution pattern.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption

band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic
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groups. Other key signals would include C-H stretching from the aromatic rings and the

methylene bridge (~2850-3100 cm⁻¹), C=C stretching from the aromatic rings (~1500-1600

cm⁻¹), and a strong C-O stretching band (~1200-1250 cm⁻¹). Studies on other bisphenols

confirm these characteristic peaks.[11]

UV-Vis Spectroscopy: Phenolic compounds typically exhibit strong absorbance in the UV

region. Based on data for BPA and other bisphenols, 2,2'-BPF is expected to have

absorption maxima (λmax) around 225-230 nm and a second, broader band around 275-285

nm, corresponding to π-π* transitions within the aromatic rings.[12][13][14]

Experimental Determination of Key Properties
To ensure scientific rigor, predicted values must be confirmed by empirical data. This section

provides standardized, self-validating protocols for determining two critical physicochemical

properties: melting point and LogP. The causality behind experimental choices is explained to

provide a deeper understanding of the methodology.

Workflow for Physicochemical Characterization
The logical flow for characterizing a compound like 2,2'-BPF involves a series of sequential

analyses where the results of one test inform the next. This workflow ensures efficiency and

accuracy.
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Phase 1: Identification & Purity

Phase 2: Core Property Measurement Phase 3: Advanced Characterization

Obtain Sample of
2,2'-Bisphenol F

Confirm Identity
(NMR, MS)

Assess Purity
(HPLC, GC)

Determine Melting Point
(DSC Protocol 4.2)

Determine Acidity (pKa)
(Potentiometric Titration)

Determine Water Solubility
(OECD 105 Protocol)

Determine Partition Coefficient
(LogP, OECD 107 Protocol 4.3)

Solubility > 10⁻² g/L informs method choice

Full Spectroscopic Profile
(IR, UV-Vis)

Click to download full resolution via product page

Caption: Logical workflow for the physicochemical characterization of 2,2'-Bisphenol F.

Protocol: Determination of Melting Point by Differential
Scanning Calorimetry (DSC)
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Causality: DSC is chosen over traditional melting point apparatus for its high precision, ability to

detect phase transitions, and its capacity to assess sample purity. The method measures the

difference in heat flow required to increase the temperature of the sample and a reference,

providing a highly accurate and reproducible melting endotherm.

Methodology:

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure

temperature and enthalpy accuracy.

Sample Preparation: Accurately weigh 2-5 mg of high-purity 2,2'-Bisphenol F into a standard

aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the

reference.

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell

with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

Thermal Program:

Equilibrate the cell at 25 °C.

Ramp the temperature from 25 °C to 150 °C at a controlled rate of 10 °C/min. This rate

provides a good balance between resolution and experimental time.

Hold at 150 °C for 2 minutes to ensure complete melting.

Cool the sample back to 25 °C at 20 °C/min.

Data Analysis: Analyze the resulting thermogram. The melting point is determined as the

onset temperature of the melting endotherm. The peak temperature and the area under the

curve (enthalpy of fusion) are also recorded. A sharp, single endotherm is indicative of a pure

substance.

Protocol: Determination of Partition Coefficient (LogP)
via OECD 107 Shake-Flask Method
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Causality: The Shake-Flask method is a globally recognized standard (OECD Guideline 107)

for determining the octanol-water partition coefficient. It is a direct equilibrium method suitable

for compounds with an expected LogP in the range of -2 to 4, which aligns with the predicted

value for 2,2'-BPF. This parameter is a cornerstone of drug development, as it directly

correlates with a compound's pharmacokinetic (ADME) properties.

Methodology:

Preparation of Phases:

Prepare n-octanol saturated with water by shaking reagent-grade n-octanol with high-

purity water for 24 hours and allowing the phases to separate.

Prepare water saturated with n-octanol using the same procedure.

Preliminary Test: Determine the approximate concentration of 2,2'-BPF to use. The

concentration in either phase should not exceed 0.01 mol/L to avoid self-association. The

substance must be quantifiable in both phases.

Main Experiment:

Prepare at least three replicate test vessels (e.g., centrifuge tubes with PTFE-lined caps).

Add appropriate volumes of the two saturated phases to each vessel. A volume ratio of 1:1

is common, but can be adjusted to improve quantification in one phase.

Add a known amount of 2,2'-Bisphenol F to each vessel.

Seal the vessels and shake them at a constant temperature (e.g., 25 ± 1 °C) until

equilibrium is reached. A minimum of 24 hours is recommended.

Phase Separation: Centrifuge the vessels at a high speed to ensure complete separation of

the octanol and water phases. This step is critical to prevent the formation of emulsions

which would invalidate the results.

Quantification:
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Carefully withdraw an aliquot from both the n-octanol and the aqueous phase of each

replicate.

Determine the concentration of 2,2'-BPF in each aliquot using a validated analytical

method (e.g., HPLC-UV or GC-MS).

Calculation:

The partition coefficient (P_ow) is the ratio of the concentration in the octanol phase

(C_octanol) to the concentration in the aqueous phase (C_water): P_ow = C_octanol /

C_water

The final value is expressed as its base-10 logarithm: LogP = log₁₀(P_ow)

Calculate the mean LogP and standard deviation from the replicates.

Stability and Reactivity
The chemical stability and reactivity of 2,2'-Bisphenol F are primarily governed by the phenolic

hydroxyl groups and the aromatic rings.

Stability: The compound is stable under standard laboratory conditions, typically stored at

room temperature in an inert atmosphere.[1] It is combustible but not highly flammable.

Reactivity:

Oxidation: Phenols are susceptible to oxidation. 2,2'-BPF is incompatible with strong

oxidizing agents, which can lead to the formation of quinone-type structures and

degradation.[1][3]

Acidity: As a weak acid, it will react with strong bases to form phenoxide salts.

Polymerization: The two hydroxyl groups make 2,2'-BPF a valuable monomer for

condensation polymerization. It can react with reagents like epichlorohydrin or phosgene

to form epoxy resins and polycarbonates, respectively, analogous to its 4,4'-isomer.[3][15]

Conclusion
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2,2'-Bisphenol F is a distinct chemical entity whose physicochemical properties are dictated by

the ortho-positioning of its hydroxyl groups. With a melting point of 113-118 °C, moderate

lipophilicity (predicted LogP ~3.1), and weak acidity (predicted pKa ~9.8), its behavior is well-

defined for applications in polymer chemistry and for assessment in toxicological and

environmental studies. The provided standardized protocols offer a clear path for the empirical

validation of these properties, ensuring data integrity. For researchers in material science and

drug development, a thorough understanding of these foundational characteristics is not merely

academic—it is an essential prerequisite for innovation and safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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